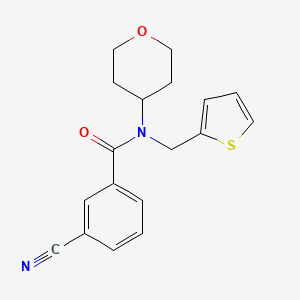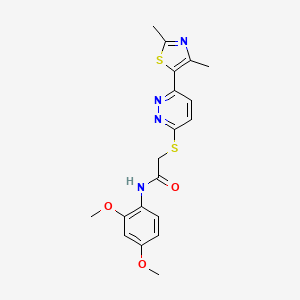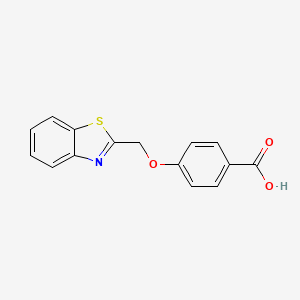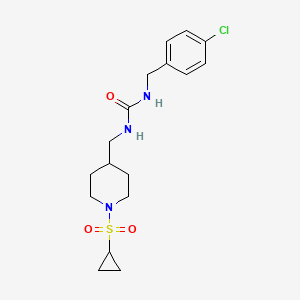![molecular formula C24H21ClN2O2 B2896330 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 877782-47-3](/img/structure/B2896330.png)
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, also known as CP-154,526, is a compound that belongs to the class of benzochromene derivatives. It is a selective antagonist of the neuropeptide Y receptor subtype 1 (Y1R), which plays a crucial role in the regulation of food intake, energy balance, and stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, anxiety, depression, and addiction.
Scientific Research Applications
Antimicrobial Activity
Research on compounds with similar structures has shown promising antimicrobial activities. For example, a study on a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated significant antibacterial and antifungal functionalities, highlighting the potential for these types of molecules in developing new antimicrobial agents (Okasha et al., 2022).
Antipsychotic Properties
Derivatives of benzo[f]chromen-3-one have been explored for their potential antipsychotic properties. In particular, compounds structurally related to the one have been studied for their efficacy in behavioral models predictive of antipsychotic effects, suggesting a potential avenue for the development of atypical antipsychotic medications (Bolós et al., 1996).
Antitumor and Antiproliferative Effects
Several studies have demonstrated the antitumor and antiproliferative effects of compounds within the same chemical family. For instance, a series of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines showed potent activity against various cancer cell lines, suggesting their potential in cancer therapy (Mustafa et al., 2011). Another study highlighted the induction of apoptosis in colorectal cancer cell lines by 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, further emphasizing the role these compounds could play in cancer treatment (Ahagh et al., 2019).
Receptor Interaction and Molecular Docking
The interaction of related compounds with specific receptors has also been studied, such as the antagonist activity against CB1 cannabinoid receptors. This research provides insight into the molecular mechanism of action of these compounds and their potential therapeutic applications (Shim et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as parkinson’s and alzheimer’s disease .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives have been found to exhibit good antibacterial activity .
Action Environment
It is known that the synthesis of piperazine derivatives can be accomplished through a mannich reaction .
properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGWFRTVWMNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)
![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)





![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)




